molecular formula C11H8N6 B143885 2-Azido-1-methylimidazo-(4,5-f)quinoline CAS No. 125372-28-3

2-Azido-1-methylimidazo-(4,5-f)quinoline

Cat. No. B143885
M. Wt: 224.22 g/mol
InChI Key: VKGLRCZFZSPDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-1-methylimidazo-(4,5-f)quinoline, also known as IQ-azide, is a synthetic compound that has gained attention in scientific research due to its ability to selectively bind to DNA. It is a member of the heterocyclic aromatic amine family, which are known to be carcinogenic compounds found in cooked meat and fish. In

Mechanism Of Action

The mechanism of action of 2-Azido-1-methylimidazo-(4,5-f)quinoline involves the formation of covalent bonds with DNA. The compound selectively binds to guanine residues in DNA, forming adducts that can lead to mutations. The adducts can also interfere with DNA replication and transcription, leading to cell death. The compound has been shown to induce DNA damage in various cell lines, including human lymphoblastoid cells and Chinese hamster ovary cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Azido-1-methylimidazo-(4,5-f)quinoline are mainly related to its ability to induce DNA damage. The compound has been shown to cause cell cycle arrest and apoptosis in various cell lines. It has also been shown to induce oxidative stress and inflammation, which can contribute to cancer development. In animal studies, 2-Azido-1-methylimidazo-(4,5-f)quinoline has been shown to induce tumors in various organs, including the liver, colon, and lung.

Advantages And Limitations For Lab Experiments

One advantage of 2-Azido-1-methylimidazo-(4,5-f)quinoline is its ability to selectively bind to DNA, making it a useful tool for studying DNA damage and repair mechanisms. It is also a potent mutagen, which can be useful for studying the mutagenic potential of other compounds. However, the compound has some limitations for lab experiments. It is highly reactive and can be difficult to handle, requiring specialized equipment and techniques. It is also a potent carcinogen, which can pose a risk to researchers handling the compound.

Future Directions

There are several future directions for the study of 2-Azido-1-methylimidazo-(4,5-f)quinoline. One direction is the development of new methods for detecting DNA damage induced by the compound. Another direction is the study of the compound's effects on different cell types and organs, as well as its potential as a therapeutic agent for cancer treatment. The compound's mutagenic potential can also be further explored in the context of gene editing and genetic engineering. Overall, 2-Azido-1-methylimidazo-(4,5-f)quinoline has the potential to contribute to a better understanding of DNA damage and repair mechanisms, as well as to the development of new cancer treatments.

Synthesis Methods

2-Azido-1-methylimidazo-(4,5-f)quinoline can be synthesized through a multistep process involving the reaction of 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) with sodium azide. The reaction proceeds through the formation of an intermediate compound, which is then treated with acid to yield the final product. The purity and yield of the compound can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2-Azido-1-methylimidazo-(4,5-f)quinoline has been used in various scientific research applications, particularly in the field of DNA damage and repair. It is a potent mutagen that can induce DNA adducts, which are covalent bonds between the compound and DNA. These adducts can cause mutations and lead to cancer development. 2-Azido-1-methylimidazo-(4,5-f)quinoline has been used to study the mechanisms of DNA damage and repair, as well as to develop new methods for detecting DNA damage.

properties

CAS RN

125372-28-3

Product Name

2-Azido-1-methylimidazo-(4,5-f)quinoline

Molecular Formula

C11H8N6

Molecular Weight

224.22 g/mol

IUPAC Name

2-azido-1-methylimidazo[4,5-f]quinoline

InChI

InChI=1S/C11H8N6/c1-17-10-7-3-2-6-13-8(7)4-5-9(10)14-11(17)15-16-12/h2-6H,1H3

InChI Key

VKGLRCZFZSPDBU-UHFFFAOYSA-N

SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N=[N+]=[N-]

Canonical SMILES

CN1C2=C(C=CC3=C2C=CC=N3)N=C1N=[N+]=[N-]

Other CAS RN

125372-28-3

Origin of Product

United States

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